Mephtetramine

Structural Chemistry Novel Psychoactive Substances Synthetic Cathinones

Mephtetramine (MTTA, CAS 403860-66-2) is a synthetic compound belonging to the class of novel psychoactive substances (NPS) and is structurally categorized as an atypical cathinone. Its IUPAC name is 2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one, with a molecular formula of C12H15NO and a molecular weight of 189.25 g/mol.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 403860-66-2
Cat. No. B10765632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMephtetramine
CAS403860-66-2
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCNCC1CCC2=CC=CC=C2C1=O
InChIInChI=1S/C12H15NO/c1-13-8-10-7-6-9-4-2-3-5-11(9)12(10)14/h2-5,10,13H,6-8H2,1H3
InChIKeyFTRWLSZFQILOOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mephtetramine (CAS 403860-66-2) Procurement & Research Guide: Compound Identity and Core Properties


Mephtetramine (MTTA, CAS 403860-66-2) is a synthetic compound belonging to the class of novel psychoactive substances (NPS) and is structurally categorized as an atypical cathinone [1]. Its IUPAC name is 2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one, with a molecular formula of C12H15NO and a molecular weight of 189.25 g/mol [2]. The compound is characterized as a γ-aminoketone, featuring a tetralone core with a methylaminomethyl substituent [3]. Mephtetramine has been synthesized and analytically characterized for research purposes, with confirmed spectral data available for identity verification [4].

Why Generic Substitution of Mephtetramine (403860-66-2) is Not Recommended for Research Applications


Mephtetramine cannot be simply substituted with other cathinone analogs due to its unique structural feature: the presence of an additional carbon between the carbonyl and amine groups, classifying it as a γ-aminoketone rather than a β-ketoamphetamine typical of classical cathinones [1]. This structural deviation results in a distinct pharmacological and toxicological profile compared to structurally related compounds like buphedrone or mephedrone, as evidenced by its specific in vivo effects on sensory and motor function [2]. Furthermore, the compound's metabolic pathway, which involves phase I and II biotransformations producing unique metabolites, differs from that of other cathinones, necessitating compound-specific analytical methods for accurate detection in biological matrices [3]. Generic substitution therefore risks experimental inconsistency and invalidates comparative analyses.

Mephtetramine (403860-66-2) Quantitative Differentiation Evidence: A Comparator-Based Analysis for Scientific Selection


Structural Differentiation: Mephtetramine as an Atypical γ-Aminoketone vs. Classical β-Keto Cathinones

Mephtetramine is distinguished from classical synthetic cathinones by the presence of an additional carbon atom between the carbonyl and amine moieties, classifying it as a γ-aminoketone rather than a β-ketoamphetamine [1]. This structural modification is directly observable via NMR and MS fragmentation patterns, and is hypothesized to alter its interaction with monoamine transporters compared to compounds like buphedrone or mephedrone [2].

Structural Chemistry Novel Psychoactive Substances Synthetic Cathinones

Genotoxicity Profile: Mephtetramine-Induced Micronucleus Frequency in Human TK6 Cells

In a cytofluorimetric micronucleus (MN) assay following OECD guideline 487, mephtetramine treatment at 50 µM for 26 hours induced a statistically significant doubling in the frequency of micronuclei (MNi) compared to the negative control in human lymphoblastoid TK6 cells [1]. This indicates the compound's potential to cause chromosomal damage. Short-term treatment (3 h + 23 h recovery) did not yield a statistically significant increase, though a trend was observed at 75 µM without metabolic activation [2].

Genetic Toxicology In Vitro Toxicology Novel Psychoactive Substances

In Vivo Sensory Inhibition: Dose-Dependent Reduction of Visual Placing Response in Mice

Systemic administration of mephtetramine in mice produces a dose-dependent inhibition of the visual placing response. At doses of 1 mg/kg and 10 mg/kg (i.p.), the response was transiently reduced to approximately 50% and 60% of baseline, respectively, while the highest dose tested (30 mg/kg, i.p.) induced a deep and prolonged inhibition [1]. These effects were observed in a controlled behavioral pharmacology study.

Behavioral Pharmacology In Vivo Toxicology Sensory Function

Metabolic Pathway Differentiation: In Vivo Phase I and II Biotransformation Profile

Mephtetramine undergoes extensive biotransformation in vivo, yielding a unique metabolite profile distinct from other cathinones. In a study using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), the parent compound and several phase I and phase II metabolites were identified in murine biological samples [1]. Key metabolic reactions include N-demethylation, hydroxylation, and glucuronidation, producing compounds not observed with classical cathinone metabolism [2].

Metabolism Forensic Toxicology LC-HRMS

Analytical Characterization: Verified Spectral Data for Identity Confirmation

Mephtetramine has been thoroughly characterized by multiple analytical techniques, with spectral data available for unambiguous identification. The compound's identity has been confirmed using nuclear magnetic resonance (NMR), gas chromatography-electron impact mass spectrometry (GC-EIMS), liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) [1]. Verified spectra, including 1H NMR, FTIR, and multiple MS spectra, are accessible in public spectral databases [2].

Analytical Chemistry Reference Standards Spectral Database

Optimal Research and Procurement Applications for Mephtetramine (CAS 403860-66-2) Based on Evidence


Structure-Activity Relationship (SAR) Studies of Monoamine Transporter Ligands

Given its unique γ-aminoketone structure, mephtetramine serves as a valuable comparator compound for SAR studies aimed at elucidating the role of the β-keto group and carbon chain length in cathinone pharmacology [1]. Its distinct structural feature—an additional methylene unit between the amine and carbonyl—allows researchers to probe how this modification alters binding affinity, functional activity, and transporter selectivity compared to classical cathinones like buphedrone and mephedrone [2].

In Vitro and In Vivo Genotoxicity Screening Programs

Mephtetramine's demonstrated ability to induce micronuclei in human TK6 cells at 50 µM provides a quantitative benchmark for genotoxicity testing [3]. This compound can be used as a positive control or as a test article in screening programs designed to evaluate the genetic toxicity of novel cathinones or other NPS, particularly in studies following OECD guideline 487 [4].

Forensic Toxicology Method Development and Metabolite Identification

The unique in vivo metabolic profile of mephtetramine, characterized by phase I and II biotransformations including N-demethylation, hydroxylation, and glucuronidation [5], makes it an essential reference standard for forensic toxicology laboratories. It is used to develop and validate LC-HRMS methods for the detection and quantification of mephtetramine and its metabolites in biological specimens, thereby improving the accuracy of NPS screening [6].

Behavioral Pharmacology Studies of Sensory and Motor Function

Mephtetramine's dose-dependent inhibition of visual placing response in mice (50% reduction at 1 mg/kg and 60% at 10 mg/kg) [7] establishes a clear in vivo phenotype that can be exploited in behavioral pharmacology research. The compound can be employed as a tool to investigate the neural circuits underlying sensory processing and motor coordination, as well as to compare the behavioral effects of different cathinone analogs [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mephtetramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.